Superior Biochemical Potency: SGC-CBP30 Exhibits 8-Fold Higher Affinity for CBP Bromodomain Compared to I-CBP112
SGC-CBP30 demonstrates substantially higher biochemical potency for the CBP bromodomain compared to the alternative CBP/p300 inhibitor I-CBP112. SGC-CBP30 exhibits a Kd of 21 nM for the CBP bromodomain and 32 nM for the p300 bromodomain as measured by biolayer interferometry . In contrast, I-CBP112 displays an IC50 of 170 nM in the CREBBP AlphaScreen assay, representing an approximately 8-fold lower potency at the primary target . This quantitative difference in target engagement potency provides SGC-CBP30 with a wider effective concentration window for probing CBP/p300 bromodomain function before encountering solubility or non-specific effects.
| Evidence Dimension | CBP bromodomain binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | Kd = 21 nM (CBP); Kd = 32 nM (p300) |
| Comparator Or Baseline | I-CBP112: IC50 = 170 nM (CREBBP AlphaScreen) |
| Quantified Difference | Approximately 8-fold higher potency for SGC-CBP30 |
| Conditions | Biolayer interferometry (SGC-CBP30); AlphaScreen assay (I-CBP112) |
Why This Matters
Higher target affinity enables experiments at lower compound concentrations, reducing the likelihood of off-target effects and improving the interpretability of CBP/p300-specific phenotypes in cellular and biochemical assays.
